molecular formula C16H14FN5O B12919771 N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide CAS No. 121845-83-8

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide

Cat. No.: B12919771
CAS No.: 121845-83-8
M. Wt: 311.31 g/mol
InChI Key: UUMOUDRURDEIED-UHFFFAOYSA-N
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Description

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide is a synthetic organic compound that belongs to the class of pyridotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridotriazine core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted anilines and nitriles under acidic or basic conditions.

    Introduction of the fluoro-phenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluoro-phenyl group is introduced to the pyridotriazine core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-Chloro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide
  • N-(3-(4-Methyl-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide

Uniqueness

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide is unique due to the presence of the fluoro-phenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be reflected in its reactivity, binding affinity to targets, and overall biological activity.

Properties

CAS No.

121845-83-8

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e][1,2,4]triazin-8-yl]acetamide

InChI

InChI=1S/C16H14FN5O/c1-8-13(19-10(3)23)15-14(9(2)18-8)20-16(22-21-15)11-4-6-12(17)7-5-11/h4-7H,1-3H3,(H,19,23)

InChI Key

UUMOUDRURDEIED-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)C)NC(=O)C)N=NC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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